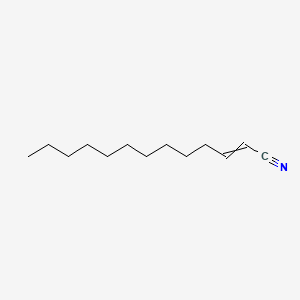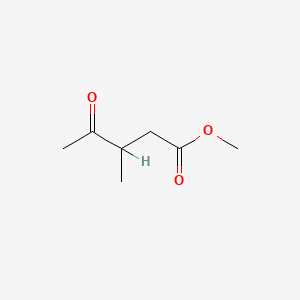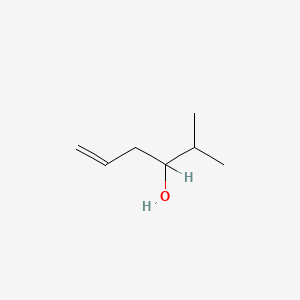
2-Tridecenenitrile
Übersicht
Beschreibung
2-Tridecenenitrile is a chemical compound with the molecular formula C13H23N . It has an average mass of 193.328 Da and a monoisotopic mass of 193.183044 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 288.6±9.0 °C at 760 mmHg, and a flash point of 128.7±11.2 °C . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 10 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 288.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.8±3.0 kJ/mol, and it has a flash point of 128.7±11.2 °C . The index of refraction is 1.453, and its molar refractivity is 62.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Biodegradation and Biotransformation of Explosives
Explosives contamination is a significant issue globally. The biodegradation and biotransformation of these toxic compounds are crucial for environmental management. Studies focus on understanding the metabolism of these compounds by microorganisms and plants. Despite the challenges, recent reports provide insights into the biotransformation of major contaminants like 2,4,6-trinitrotoluene, highlighting the potential role of 2-Tridecenenitrile in these processes (Rylott, Lorenz, & Bruce, 2011).
Fluorescence Sensing for Explosive Detection
Developing efficient methods for detecting explosives in aqueous solutions is vital for public safety. Graphitic carbon nitride nanosheets have been used for the fluorescence sensing of explosives like 2,4,6-trinitrophenol (TNP). This approach, based on molecular interactions and the inner filter effect, demonstrates significant selectivity and sensitivity, indicating potential applications for this compound in similar contexts (Rong et al., 2015).
Bonding in Amorphous Carbon Nitride
Research on carbon nitride, including studies on this compound, focuses on understanding the chemical bonding in these materials. Identifying the bonding nature is essential for planning future actions, such as producing crystalline super-hard phases. This research is pivotal in material science, especially for applications involving this compound (Rodil & Muhl, 2004).
Synthesis of Nitrogen-Rich Carbon Nitride Networks
The synthesis of nitrogen-rich carbon nitrides from molecular azide precursors is an area of interest. This process, which involves the thermal decomposition of azides like 2,4,6-triazido-1,3,5-triazine, leads to the production of materials like C3N4 and C3N5. These findings are significant for understanding the role of this compound in producing carbon nitride materials (Gillan, 2000).
Photocatalysis with Graphitic Carbon Nitrides
Graphitic carbon nitride (g-CN) is an emerging photocatalyst for solar energy conversion. Research using this compound-based materials in water splitting and CO2fixation has shown promising results. This research demonstrates that crystalline covalent tri-s-triazine frameworks, which can be derived from this compound, hold significant promise in solar energy applications due to their high stability and photocatalytic activity (Lin, Ou, Zhang, & Wang, 2016).
Catalysis Applications
Graphitic carbon nitride, g-C3N4, has been extensively studied for its catalysis applications. This material, potentially derived from this compound, exhibits unique electron-rich properties and basic surface functionalities. Its use in catalysis includes applications like NO decomposition and photocatalysis, demonstrating the versatility of this compound in various material applications (Zhu, Xiao, Li, & Carabineiro, 2014).
Tribology of Silicon Nitride
The study of silicon nitride's tribology is essential for applications in the automotive and aerospace industry. Understanding the tribochemical reactions and surface modifications of silicon nitride, which can be related to the properties of this compound, is crucial for enhancing the material's tribological and mechanical properties (Dante & Kajdas, 2012).
Nitride Spinels in Engineering and Science
Nitride spinels, characterized by their unique AB2N4 structure, have extensive applications in diverse scientific and engineering fields. The study of these materials, including those related to this compound, provides insights into their electronic characteristics and material properties. This research is significant for developing generic predictive models applicable to nitride spinel structures at large (Pettersson et al., 2008).
Ternary Nitride Coatings in Industrial Applications
Research on ternary nitride-based coatings, which can include compounds like this compound, has revealed their improved tribological, mechanical, and thermal properties compared to binary nitride coatings. These coatings are crucial for reducing friction and wear in industrial applications, enhancing the longevity and performance of various devices (Chauhan & Rawal, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Tridecenenitrile, also known as tridec-2-enenitrile, is primarily used in the fragrance industry . Its primary targets are olfactory receptors, where it imparts a powerful citrus, tangerine note with an aldehydic character and a hint of fresh coriander .
Mode of Action
The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This response is then interpreted by the brain as the specific scent associated with this compound .
Biochemical Pathways
It is known that olfactory signaling involves a complex cascade of biochemical reactions, including the activation of g-protein coupled receptors and the production of cyclic amp .
Pharmacokinetics
Given its use in fragrances, it can be inferred that it is likely to be rapidly absorbed through the nasal mucosa and distributed throughout the body .
Result of Action
The primary result of this compound’s action is the perception of a specific scent. This is a result of its interaction with olfactory receptors and the subsequent neural response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s scent may be perceived differently depending on the presence of other odors. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Biochemische Analyse
Biochemical Properties
2-Tridecenenitrile plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its hydrophobic nature due to its long carbon chain. It has a Log Kow value of 5.04, indicating its lipophilicity . This property allows this compound to interact with lipid membranes and hydrophobic pockets of proteins. The compound is also involved in oxidation reactions catalyzed by hydroxyl radicals, with a rate constant of 21.3803 E-12 cm³/molecule-sec for the cis-isomer and 22.5963 E-12 cm³/molecule-sec for the trans-isomer .
Cellular Effects
This compound influences various cellular processes. Its hydrophobic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This integration can influence cell signaling pathways by altering the localization and function of membrane-bound receptors and enzymes. Additionally, this compound may impact gene expression by interacting with nuclear receptors that regulate transcription. Its effects on cellular metabolism include potential modulation of lipid metabolism due to its lipophilic properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its hydrophobic nature allows it to bind to lipid membranes and hydrophobic pockets of proteins, influencing their structure and function. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, it may inhibit enzymes involved in lipid metabolism by occupying their active sites. Additionally, this compound can modulate gene expression by binding to nuclear receptors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a boiling point of 297.46°C and a melting point of 32.27°C . It can undergo degradation through oxidation reactions, with a half-life of approximately 6 hours for the cis-isomer and 5.68 hours for the trans-isomer under atmospheric conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in membrane properties and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic effects, including disruption of membrane integrity and inhibition of essential enzymes. Threshold effects may be observed, where a certain concentration of this compound is required to elicit a significant biological response. Toxic or adverse effects at high doses may include oxidative stress, inflammation, and cell death .
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation and hydrolysis reactions. The compound can be oxidized by hydroxyl radicals, leading to the formation of various metabolites. These metabolites may further undergo phase I and phase II metabolic reactions, including conjugation with glucuronic acid or glutathione. The enzymes involved in these pathways include cytochrome P450 enzymes, which catalyze the oxidation reactions, and transferases, which facilitate conjugation reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its lipophilic nature. The compound can diffuse through lipid membranes and accumulate in hydrophobic compartments. It may interact with transporters and binding proteins that facilitate its movement across cellular barriers. The distribution of this compound within tissues is influenced by its affinity for lipid-rich environments, leading to its accumulation in adipose tissue and cell membranes .
Subcellular Localization
This compound’s subcellular localization is primarily within lipid membranes and hydrophobic compartments. The compound’s hydrophobic nature allows it to integrate into the lipid bilayer of cell membranes, influencing membrane properties and function. Additionally, this compound may localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with membrane-bound enzymes and receptors. Targeting signals and post-translational modifications may further direct the compound to specific subcellular compartments .
Eigenschaften
IUPAC Name |
tridec-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSPQBFDRTUGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047667 | |
| Record name | 2-Tridecenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22629-49-8 | |
| Record name | 2-Tridecenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22629-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Tridecenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022629498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Tridecenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Tridecenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridec-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)








![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)
